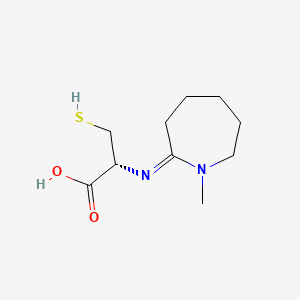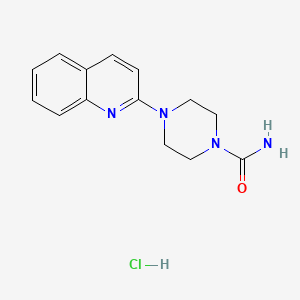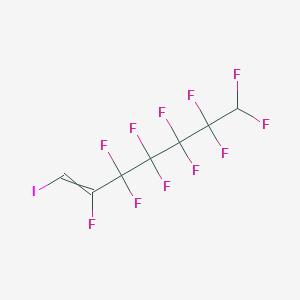![molecular formula C21H19O8- B14329574 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate CAS No. 105762-99-0](/img/structure/B14329574.png)
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate is a complex organic compound that features multiple functional groups, including ester and ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetyloxybenzoic acid. This intermediate is then reacted with 4-hydroxyphenoxyhexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various biochemical reactions, influencing cellular processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyloxybenzoic Acid: Shares the acetyloxybenzoyl group but lacks the phenoxy and hexanoate moieties.
4-Hydroxyphenoxyhexanoic Acid: Contains the phenoxy and hexanoate groups but lacks the acetyloxybenzoyl group.
Uniqueness
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
105762-99-0 |
|---|---|
Molekularformel |
C21H19O8- |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
6-[4-(4-acetyloxybenzoyl)oxyphenoxy]-6-oxohexanoate |
InChI |
InChI=1S/C21H20O8/c1-14(22)27-16-8-6-15(7-9-16)21(26)29-18-12-10-17(11-13-18)28-20(25)5-3-2-4-19(23)24/h6-13H,2-5H2,1H3,(H,23,24)/p-1 |
InChI-Schlüssel |
SWMYXPRCVTUYOG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)

![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)


![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

